REACTION_SMILES
|
[Br:9][CH2:10][C:11](=[O:12])[O:13][CH3:14].[CH2:15]1[O:16][CH2:17][CH2:18][CH2:19]1.[CH2:1]1[CH2:2][S:3][CH2:4][S:5][CH2:6]1.[H-:8].[Na+:7]>>[CH2:1]([CH2:2][S:3][CH2:4][C:11](=[O:12])[O:13][CH3:14])[CH2:6][SH:5]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
COC(=O)CBr
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
C1CSCSC1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[Na+]
|
Name
|
|
Type
|
product
|
Smiles
|
COC(=O)CSCCCS
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |